molecular formula C10H11ClN2O B8543060 7-Chloro-3,4-dihydro-6-ethylquinoxaline-2(1H)-one

7-Chloro-3,4-dihydro-6-ethylquinoxaline-2(1H)-one

Cat. No.: B8543060
M. Wt: 210.66 g/mol
InChI Key: DVNKEFNMYYEVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3,4-dihydro-6-ethylquinoxaline-2(1H)-one is a useful research compound. Its molecular formula is C10H11ClN2O and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

7-chloro-6-ethyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H11ClN2O/c1-2-6-3-8-9(4-7(6)11)13-10(14)5-12-8/h3-4,12H,2,5H2,1H3,(H,13,14)

InChI Key

DVNKEFNMYYEVRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1Cl)NC(=O)CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of N-(4′-Chloro-5′-ethyl-2′-nitrophenyl)glycine sodium salt (0.082 g, 0.31 mmol) and tin (II) chloride dihydrate (0.215 g, 0.953 mmol) in ethanol (1.0 mL) was refluxed for 45 min. It was then cooled to room temperature and the precipitated solid was filtered, washed with ethanol (1.0 mL), and dried under vacuum to yield 0.048 g (72%) pure (1H NMR) title compound as a light yellow powder; 1H NMR (DMSO-d6) δ 1.05 (t, 3H, J=7.2 Hz), 2.52 (d, 2, J=7.2), 3.67 (s, 2H), 6.04 (s, 1H), 6.54 (s, 1H), 6.67 (s, 1H), 10.25 (s, 1H).
Name
N-(4′-Chloro-5′-ethyl-2′-nitrophenyl)glycine sodium salt
Quantity
0.082 g
Type
reactant
Reaction Step One
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.